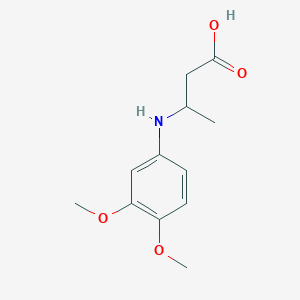

3-(3,4-Dimethoxyanilino)butanoic acid

描述

Structure

3D Structure

属性

CAS 编号 |

57012-78-9 |

|---|---|

分子式 |

C12H17NO4 |

分子量 |

239.27 g/mol |

IUPAC 名称 |

3-(3,4-dimethoxyanilino)butanoic acid |

InChI |

InChI=1S/C12H17NO4/c1-8(6-12(14)15)13-9-4-5-10(16-2)11(7-9)17-3/h4-5,7-8,13H,6H2,1-3H3,(H,14,15) |

InChI 键 |

MALUFRPCQWHCJQ-UHFFFAOYSA-N |

规范 SMILES |

CC(CC(=O)O)NC1=CC(=C(C=C1)OC)OC |

产品来源 |

United States |

Synthetic Methodologies for 3 3,4 Dimethoxyanilino Butanoic Acid and Analogues

Direct Synthetic Routes to 3-(3,4-Dimethoxyanilino)butanoic Acid

A primary and efficient method for the targeted synthesis of this compound involves a two-step sequence: the formation of a precursor ester followed by its hydrolysis to yield the final carboxylic acid.

Precursor Ester Synthesis and Subsequent Hydrolysis

The initial step in this direct route is the synthesis of an ester precursor, typically ethyl 3-(3,4-dimethoxyanilino)butanoate. This is most commonly achieved through a conjugate addition reaction, specifically an aza-Michael addition. organic-chemistry.org In this reaction, the nucleophilic amine, 3,4-dimethoxyaniline (B48930), attacks the β-carbon of an α,β-unsaturated ester, such as ethyl crotonate. This reaction forms the carbon-nitrogen bond at the desired position on the butanoate chain. rsc.org Aromatic amines, like aniline (B41778) derivatives, can be less reactive nucleophiles, sometimes requiring catalysts or specific conditions to proceed efficiently. jlu.edu.cn

Once the precursor ester is synthesized and purified, the final step is hydrolysis. This reaction converts the ester functional group into a carboxylic acid. nih.gov Hydrolysis can be performed under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that typically proceeds to completion, which can simplify product isolation. nih.gov The reaction with a base, such as sodium hydroxide, initially forms the carboxylate salt, which is then neutralized in a subsequent acidic workup step to yield the final this compound.

Specific Reagents and Optimized Reaction Conditions

The success of the direct synthesis relies on the careful selection of reagents and optimization of reaction conditions for both the conjugate addition and hydrolysis steps.

For the aza-Michael addition, various catalysts can be employed to facilitate the reaction, especially given the moderate nucleophilicity of aromatic amines. organic-chemistry.orgjlu.edu.cn Lewis acids or other promoters can activate the α,β-unsaturated system, making it more susceptible to nucleophilic attack. Solvent-free conditions or the use of specific solvents can also influence the reaction rate and yield. researchgate.net

| Step | Reaction Type | Key Reagents | Typical Catalyst/Promoter | Common Solvents | Temperature |

|---|---|---|---|---|---|

| 1. Ester Synthesis | Aza-Michael Addition | 3,4-Dimethoxyaniline, Ethyl Crotonate | Lewis Acids (e.g., ZnCl2, CeCl3), LiClO4, Copper complexes organic-chemistry.orgjlu.edu.cn | Ethanol (B145695), Acetonitrile, or Solvent-free researchgate.netgoogle.com | Room Temperature to Reflux |

| 2. Hydrolysis | Saponification | Ethyl 3-(3,4-dimethoxyanilino)butanoate, NaOH or KOH | None (stoichiometric base) | Water/Ethanol mixture | Room Temperature to Reflux |

In the hydrolysis step, a common procedure involves heating the ester under reflux with an aqueous solution of a strong base like sodium hydroxide, often mixed with a co-solvent such as ethanol to ensure miscibility. The reaction progress can be monitored until the ester is fully consumed. Subsequent acidification with a mineral acid, like hydrochloric acid, precipitates the final carboxylic acid product, which can then be isolated by filtration.

General Approaches for Anilino Butanoic Acid Derivatives

Beyond the direct synthesis of a single target molecule, a variety of general methodologies exist for creating a library of anilino butanoic acid derivatives. These methods provide flexibility in introducing diverse structural motifs.

Condensation Reactions Involving Aromatic Amines and Anhydrides/Carboxylic Acid Derivatives

Condensation reactions represent a fundamental strategy for forming the core structure of these derivatives. This can involve the direct reaction of an aromatic amine with a carboxylic acid or its more reactive derivative, such as an anhydride (B1165640). For instance, an aromatic amine can react with succinic anhydride or a substituted version thereof. This reaction opens the anhydride ring to form an amide and a carboxylic acid, creating a functionalized butanoic acid backbone in a single step. The direct condensation between a carboxylic acid and an amine to form an amide bond is an equilibrium process, often requiring the removal of water or the use of coupling agents to drive the reaction to completion.

Amide Bond Formation Strategies in Related Systems

The formation of the anilino linkage, which is technically a secondary amine rather than an amide, is central to these molecules. However, amide bond formation strategies are highly relevant for synthesizing analogues where the linkage might be an amide or for creating derivatives from the butanoic acid's carboxyl group. The direct formation of amides from carboxylic acids and amines is attractive for its atom economy but can be challenging, especially with less reactive anilines. researchgate.net To overcome this, a wide array of coupling agents has been developed.

| Coupling Agent/Method | Description | Typical Conditions | Applicability Notes |

|---|---|---|---|

| Carbodiimides (e.g., EDC, DCC) | Activates the carboxylic acid to facilitate nucleophilic attack by the amine. Often used with additives like HOBt. | Organic solvent (e.g., DCM, DMF), Room Temperature | Widely used but can pose challenges with poorly nucleophilic anilines. researchgate.net |

| Phosphonium Salts (e.g., PyBOP) | Highly effective reagents that form an activated ester intermediate. | Organic solvent, Base (e.g., DIPEA) | Often successful for difficult couplings where other methods fail. researchgate.net |

| Acid Chlorides | The carboxylic acid is first converted to a highly reactive acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. | Two-step process; often requires anhydrous conditions. | A robust and classic method, particularly effective for unreactive amines. researchgate.net |

| Titanium(IV) Chloride (TiCl4) | Acts as a mediator for the one-pot condensation of carboxylic acids and amines. | Refluxing in dry solvent (e.g., dichloromethane). | Electron-donating groups on the aniline can improve conversion. |

Functionalization of the Butanoic Acid Moiety in Diverse Contexts

The butanoic acid portion of the molecule offers multiple sites for further functionalization, allowing for the creation of diverse analogues. The carboxylic acid group is a primary handle for modification. It can be readily converted into a variety of other functional groups. nih.gov

Esterification : The carboxylic acid can be reacted with an alcohol under acidic conditions to form an ester. This is a common strategy to modify the polarity and pharmacokinetic properties of a molecule. wikipedia.org

Amide Formation : As discussed previously, the carboxyl group can be coupled with various primary or secondary amines using standard peptide coupling reagents to generate a wide range of amides.

Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Beyond the carboxyl group, the aliphatic chain of the butanoic acid can also be a target for functionalization, although this is often more complex and typically designed into the synthesis from the start by using appropriately substituted precursors.

Asymmetric Synthesis and Stereochemical Control

The creation of specific stereoisomers is crucial in the synthesis of bioactive molecules. This section details various strategies to achieve stereochemical control in the synthesis of this compound and related chiral butanoic acid derivatives.

Stereoselective Alkylation Approaches to Chiral Amino Acids

Stereoselective alkylation of enolates derived from amino acid precursors is a powerful method for the synthesis of α- and β-amino acids with defined stereochemistry. The alkylation of β-amino ester enolates, for instance, can proceed with a high degree of diastereoselectivity. scielo.br These reactions often involve the formation of lithium enolates, which can exist as hexameric aggregates in solution. The structure of these aggregates plays a crucial role in dictating the stereochemical outcome of the alkylation. scielo.br

The diastereoselectivity of these alkylations is influenced by factors such as the nature of the base, the solvent, and the presence of additives. For example, the alkylation of the lithium enolate of a β-amino ester can be highly diastereoselective, with the electrophile approaching from the less sterically hindered face of the enolate. scielo.br

| Electrophile (RX) | Additive | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|

| CH3I | None | 73:27 | 60 |

| CH3I | HMPA (3.0 equiv) | 72:28 | 81 |

| CH3I | LiCl (3.0 equiv) | 75:25 | 80 |

| PhCH2Br | None | 67:33 | 51 |

Data derived from a study on the alkylation of the dianion of N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide. scielo.br

Enantioconvergent Ring Opening Methodologies for Chiral Butanoic Acid Derivatives

Enantioconvergent synthesis provides a powerful strategy to convert a racemic starting material into a single enantiomer of the product. In the context of synthesizing chiral butanoic acid derivatives, the enantioconvergent ring-opening of racemic β-lactams (azetidin-2-ones) with nucleophiles such as 3,4-dimethoxyaniline is a conceptually elegant approach. This methodology relies on a chiral catalyst or reagent to selectively react with both enantiomers of the starting material, ultimately funneling them into a single, enantioenriched product. researchgate.netnih.gov

The potential of β-lactams as intermediates for accessing β-amino acid derivatives is well-established, with various methods for their stereoselective ring-opening having been developed. nih.govresearchgate.net A hypothetical enantioconvergent synthesis of this compound could involve the reaction of a racemic β-lactam, such as 4-methylazetidin-2-one, with 3,4-dimethoxyaniline in the presence of a chiral catalyst. The catalyst would facilitate the nucleophilic attack of the aniline on the carbonyl carbon of the β-lactam, leading to the formation of the desired product with high enantiomeric excess.

Utilization of Chiral Auxiliaries in Butanoic Acid Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis, including the stereoselective synthesis of β-amino acids. wikipedia.orgresearchgate.netsantiago-lab.comnih.gov

The synthesis of a chiral butanoic acid derivative can be achieved by first acylating a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with butanoyl chloride. The resulting N-acyloxazolidinone can then be converted to its enolate, which subsequently undergoes a diastereoselective reaction, such as an aldol (B89426) condensation or an alkylation. The chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter. Finally, the chiral auxiliary can be cleaved under mild conditions to yield the desired chiral butanoic acid derivative. nih.govresearchgate.net

| N-Acyl Auxiliary | Electrophile | Diastereoselectivity | Yield of Alkylated Product (%) |

|---|---|---|---|

| N-(3-Methylbutanoyl)hexahydrobenzoxazolidinone | Benzyl bromoacetate | High | Not specified |

| N-(4-Methylpentanoyl)hexahydrobenzoxazolidinone | Benzyl bromoacetate | High | Not specified |

Data derived from a study on the asymmetric synthesis of β2-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. nih.gov

Advanced Transformations Involving 3,4-Dimethoxyaniline and Related Structures

The aromatic amine 3,4-dimethoxyaniline is a versatile building block for the synthesis of a variety of complex molecules. This section explores its reactivity in N-alkylation and cyclization reactions to form heterocyclic scaffolds.

N-Alkylation Reactions of Aromatic Amines

The N-alkylation of aromatic amines, such as 3,4-dimethoxyaniline, is a fundamental transformation in organic synthesis. One effective method for achieving this is through reductive amination. nih.govresearchgate.net This process involves the reaction of the amine with a carbonyl compound, such as a ketone or an aldehyde, to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a plausible route involves the reductive amination of ethyl acetoacetate (B1235776) with 3,4-dimethoxyaniline. The reaction would proceed via the formation of an enamine intermediate, which is then reduced using a suitable reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to yield the desired β-amino ester. Subsequent hydrolysis of the ester would afford the target carboxylic acid.

| Catalyst | H2 Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C | 20 | 100 | 16 | 99 |

| AuTiHMS | 20 | 100 | 16 | 81 |

| PdAuTiHMS | 5 | 100 | 16 | 92 |

Data adapted from a study on the reductive amination of levulinic acid with 4-methoxyaniline, demonstrating the feasibility of this transformation. researchgate.net

Cyclization Reactions and Formation of Heterocyclic Scaffolds (e.g., Bisindolines, Indolinones)

3,4-Dimethoxyaniline can serve as a precursor for the synthesis of various heterocyclic compounds, including bisindolines and indolinones. The reaction of anilines with vicinal diones under acidic conditions can lead to the formation of these complex scaffolds. rsc.orgrsc.org For instance, the reaction of 3,5-dimethoxyaniline (B133145) with benzil (B1666583) in the presence of a catalytic amount of p-toluenesulfonic acid in refluxing toluene (B28343) has been shown to produce a mixture of an indolinone and a bisindoline. rsc.orgrsc.org

A similar reaction with 3,4-dimethoxyaniline would be expected to proceed through an initial condensation to form an α-iminoketone intermediate. Subsequent intramolecular Friedel-Crafts-type cyclization, followed by further reactions, would lead to the formation of the corresponding bisindoline and indolinone products. The specific substitution pattern on the aniline ring would direct the regioselectivity of the cyclization. For 3,4-dimethoxyaniline, cyclization is expected to occur at the electron-rich positions ortho and para to the amino group.

| Dione | Acid Catalyst | Solvent | Temperature | Major Product(s) |

|---|---|---|---|---|

| 2,3-Butanedione | Formic Acid | Methanol | Room Temp | 2,2'-Dimethyl-5,5',7,7'-tetramethoxybisindole |

| Benzil | p-Toluenesulfonic Acid | Toluene | Reflux | 3,3-Diphenyl-4,6-dimethoxyindolin-2-one and 2,2'-Diphenyl-5,5',7,7'-tetramethoxybisindole |

Data derived from the reaction of the closely related 3,5-dimethoxyaniline, illustrating the formation of bisindoline and indolinone scaffolds. rsc.orgrsc.org

The synthesis of indolin-2-ones can also be achieved through other routes, such as the intramolecular cyclization of N-aryl-α-haloacetamides. For example, the synthesis of 5,6-dimethoxyindolin-2-one (B1594945) has been reported, demonstrating the accessibility of this heterocyclic core. lookchem.com

Nucleophilic Aromatic Substitution (SNAr) Investigations with Dimethoxyanilines

The synthesis of N-aryl-β-amino acids, such as this compound, via a direct intermolecular Nucleophilic Aromatic Substitution (SNAr) reaction presents considerable theoretical and practical challenges. The viability of the SNAr mechanism is highly dependent on the electronic properties of the aromatic ring, which must typically be rendered electron-poor to facilitate nucleophilic attack.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.orglibretexts.org In the initial, rate-determining step, a nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group. This leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The aromaticity is restored in the second step through the expulsion of the leaving group. libretexts.orglibretexts.org

For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), or carbonyl (-COR) groups, positioned ortho and/or para to the leaving group. libretexts.orglumenlearning.com These groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. lumenlearning.com

In the context of synthesizing this compound, 3,4-dimethoxyaniline would act as the nucleophile. However, the benzene (B151609) ring of this aniline derivative is electron-rich due to the presence of two electron-donating methoxy (B1213986) groups. This inherent electron density makes the ring itself nucleophilic and thus resistant to attack by another nucleophile, rendering a direct SNAr reaction on an unactivated aryl halide with 3,4-dimethoxyaniline unfavorable under standard conditions. libretexts.org

Investigations into SNAr reactions with anilines as nucleophiles have predominantly focused on their reaction with highly activated electrophiles. For instance, the reaction of anilines with substrates like 2,4-dinitrochlorobenzene occurs readily because the two nitro groups effectively stabilize the intermediate Meisenheimer complex. libretexts.org Studies on the kinetics of SNAr reactions between substituted anilines and highly activated ethers, such as 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, have shown that the reaction mechanism can shift from a polar SNAr pathway to a single electron transfer (SET) pathway, particularly with more basic, electron-rich anilines. nih.gov

The reactivity of anilines in SNAr reactions is influenced by factors such as the solvent, the nature of the substituents on the aniline, and the leaving group on the aromatic electrophile. nih.govresearchgate.net For example, research on the reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline has elucidated the role of the leaving group and the stability of the Meisenheimer complex. researchgate.net However, these studies consistently employ highly activated aromatic systems that are not directly analogous to the synthesis of the title compound from a simple halo-butanoic acid precursor.

Recent developments have explored directed SNAr reactions that can proceed under milder conditions without the need for strong electron-withdrawing groups on the arene substrate. These methods, however, often rely on specific directing groups within the substrate to facilitate the reaction, a condition not typically met in the synthesis of simple N-aryl amino acids. rsc.org

Given the limitations of the SNAr approach for electron-rich anilines, alternative synthetic methodologies are generally favored for the N-arylation of amino acids and their derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a far more general and versatile method for forming C-N bonds with a wide range of aryl halides and amines, including electron-rich anilines. wikipedia.orgnih.govacs.orgnih.gov This reaction avoids the stringent electronic requirements of the SNAr mechanism and has been successfully applied to the synthesis of various N-arylated amino acid esters. acs.orgnih.gov

While no specific data tables for the direct SNAr synthesis of this compound are available in the scientific literature due to the inherent unreactivity of the non-activated system, a hypothetical reaction scheme can be considered to illustrate the required components.

Hypothetical SNAr Reaction for Analogues

For an SNAr reaction to be feasible with an aniline derivative, a highly activated aromatic substrate would be necessary. The table below outlines a hypothetical scenario for the synthesis of an analogue, demonstrating the types of reactants that would be required.

| Nucleophile | Aromatic Substrate | Leaving Group | Activating Groups | Potential Product |

| 3,4-Dimethoxyaniline | Ethyl 4-chloro-3,5-dinitrobenzoate | Cl | Two -NO2 groups | Ethyl 4-(3,4-dimethoxyanilino)-3,5-dinitrobenzoate |

This hypothetical example underscores that the SNAr pathway to N-aryl amino acid derivatives is generally restricted to cases where the arylating agent is exceptionally electron-deficient. For the specific synthesis of this compound, where the aryl moiety originates from the electron-rich aniline, the SNAr reaction is not a conventional or efficient strategy. Other synthetic routes, particularly those involving transition-metal catalysis, are the methods of choice for this class of compounds. wikipedia.orgacs.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide a detailed map of the proton and carbon frameworks, respectively.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 3-(3,4-Dimethoxyanilino)butanoic acid, the spectrum would reveal distinct signals corresponding to the aromatic, methoxy (B1213986), amine, and aliphatic protons of the butanoic acid chain.

Key expected signals would include:

Aromatic Protons: The protons on the dimethoxy-substituted benzene (B151609) ring are expected to appear in the aromatic region (typically δ 6.0-7.0 ppm). Their specific chemical shifts and splitting patterns would confirm the 1,2,4-substitution pattern.

Methoxy Protons: Two sharp singlets would be anticipated, corresponding to the two methoxy groups (-OCH₃). These would likely appear around δ 3.8 ppm.

Carboxylic Acid Proton: A broad singlet characteristic of a carboxylic acid (-COOH) proton would be observed far downfield, typically above δ 10.0 ppm.

Aliphatic Protons: The protons of the butanoic acid backbone, including the methyl group (-CH₃), the methylene (B1212753) group (-CH₂-), and the methine group (-CH-), would produce signals in the upfield region (δ 1.0-4.0 ppm). Their splitting patterns (e.g., doublets, triplets, multiplets) would be crucial for confirming the connectivity of the aliphatic chain.

Amine Proton: A signal corresponding to the secondary amine proton (-NH-) would also be present, its chemical shift being variable and dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | > 10.0 | Broad Singlet |

| Aromatic C-H | 6.0 - 7.0 | Multiplets/Doublets |

| -NH- | Variable | Singlet/Broad |

| -OCH₃ (x2) | ~3.8 | Singlet |

| -CH- (anilino attached) | 3.5 - 4.0 | Multiplet |

| -CH₂- | 2.2 - 2.6 | Multiplet |

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is essential for confirming the total number of carbon atoms and identifying the nature of their chemical environment (e.g., aromatic, aliphatic, carbonyl).

For this compound, the spectrum would show:

Carbonyl Carbon: A signal for the carboxylic acid carbon (C=O) in the downfield region, typically around δ 170-180 ppm.

Aromatic Carbons: Six distinct signals for the carbons of the benzene ring. The carbons attached to the oxygen atoms of the methoxy groups and the nitrogen atom of the anilino group would be shifted significantly downfield.

Methoxy Carbons: Two signals for the methoxy group carbons (-OCH₃) would be expected in the δ 55-60 ppm range.

Aliphatic Carbons: Signals corresponding to the three distinct carbons of the butanoic acid chain (-CH-, -CH₂-, -CH₃) would appear in the upfield region (δ 10-60 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 170 - 180 |

| Aromatic C (C-O, C-N) | 130 - 150 |

| Aromatic C-H | 100 - 120 |

| -OCH₃ (x2) | 55 - 60 |

| -CH- (anilino attached) | 45 - 55 |

| -CH₂- | 30 - 40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the low volatility of carboxylic acids, direct analysis of this compound by GC-MS is challenging. Therefore, analysis typically requires a derivatization step, such as esterification (e.g., conversion to its methyl or silyl (B83357) ester), to increase its volatility.

This technique is highly effective for:

Analyzing reaction intermediates: During the synthesis of the target compound, GC-MS can be used to identify and quantify precursors and byproducts.

Characterizing volatile derivatives: The mass spectrum of the derivatized compound provides molecular weight confirmation and fragmentation data that helps elucidate the structure of the original molecule. Common fragmentation patterns for such derivatives would involve cleavage at the ester group and the C-N bond.

LC-MS/MS is the preferred method for the analysis of non-volatile and thermally sensitive compounds like this compound, as it does not require derivatization. The compound is first separated by liquid chromatography and then ionized (e.g., via electrospray ionization, ESI) before entering the mass spectrometer.

Tandem mass spectrometry (MS/MS) allows for further structural analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. Key fragmentation pathways would likely include:

Loss of a water molecule (H₂O) from the carboxylic acid group.

Loss of the carboxyl group (-COOH) as carbon dioxide and a proton.

Cleavage of the bond between the nitrogen and the butanoic acid chain, yielding fragments corresponding to the 3,4-dimethoxyaniline (B48930) moiety and the butanoic acid side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Very Broad |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |

| Amine | N-H stretch | 3300-3500 | Moderate |

| Aromatic Ring | C=C stretch | 1450-1600 | Moderate |

| Alkane | C-H stretch | 2850-2960 | Moderate to Strong |

The presence of a very broad O-H stretch overlapping with C-H stretches is a hallmark of a carboxylic acid, while the strong carbonyl (C=O) absorption confirms its presence. Additionally, bands corresponding to the N-H bond of the secondary amine, C-H bonds of the aromatic ring and aliphatic chain, and the C-O bonds of the methoxy groups would be clearly identifiable.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light in the UV-Vis range.

For this compound, the primary chromophore is the 3,4-dimethoxyanilino moiety. This system, consisting of a benzene ring substituted with an amino group and two methoxy groups, is rich in π-electrons and non-bonding (n) electrons (on the nitrogen and oxygen atoms). The absorption of UV radiation by this molecule is expected to induce two main types of electronic transitions: π→π* (pi to pi star) and n→π* (n to pi star) transitions.

The π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically responsible for the most intense absorption bands in aromatic compounds. The n→π* transitions, involving the promotion of a non-bonding electron to an antibonding π* orbital, are generally of lower intensity. The carboxylic acid group of the butanoic acid chain also contains a carbonyl chromophore, which can exhibit weak n→π* transitions. masterorganicchemistry.com

In modern chemical analysis, theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to predict the electronic absorption spectra of molecules. mdpi.combiointerfaceresearch.com These computational approaches calculate the energies of electronic transitions and their corresponding oscillator strengths, providing a theoretical UV-Vis spectrum that often shows good agreement with experimental results. biointerfaceresearch.com Such calculations for this compound would likely predict strong absorptions in the UVA range (320–400 nm) or UVB range (290–320 nm), attributable to the electronic transitions within the substituted aromatic ring.

Detailed Research Findings

Research on structurally similar aromatic acids provides a framework for understanding the potential UV-Vis absorption profile of this compound. Studies on various benzoic acid derivatives show characteristic absorption bands that are influenced by the nature and position of substituents on the aromatic ring. researchgate.net For example, 4-Aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 278 nm. sielc.com The introduction of two methoxy groups, as in the title compound, would be expected to further modulate these absorption bands.

Computational studies on dimethoxybenzene derivatives using DFT have been effective in analyzing their electronic properties, including HOMO-LUMO energy gaps which are directly related to the electronic absorption characteristics. nih.gov These theoretical models help in identifying the specific molecular orbitals involved in the electronic transitions and predicting the resulting absorption wavelengths.

The table below presents a hypothetical, yet scientifically plausible, set of UV-Vis absorption data for this compound, based on theoretical principles and data from analogous compounds. This data illustrates the expected absorption maxima (λmax), the intensity of the absorption (molar absorptivity, ε), and the likely electronic transitions responsible for each band.

| Predicted λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Solvent | Assignment (Electronic Transition) |

|---|---|---|---|

| ~220-240 | High (~10,000-20,000) | Methanol | π→π |

| ~280-300 | Moderate (~1,000-5,000) | Methanol | π→π |

| ~320-350 | Low (<1,000) | Methanol | n→π* |

Computational Chemistry and Theoretical Modeling of 3 3,4 Dimethoxyanilino Butanoic Acid and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules. DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31+G(d), are utilized to determine the optimized molecular geometry corresponding to the lowest energy state of the molecule. biointerfaceresearch.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

For analogues of 3-(3,4-dimethoxyanilino)butanoic acid, DFT calculations have been performed to elucidate their structural parameters. biointerfaceresearch.com The geometry is optimized to a stationary point on the potential energy surface, and harmonic vibrational frequency calculations are typically performed to confirm that this structure is a true minimum (i.e., has no imaginary frequencies). biointerfaceresearch.com The solvent effects, which can significantly influence molecular geometry, are often incorporated using models like the Self-Consistent Reaction Field (SCRF) method. biointerfaceresearch.com

Table 1: Representative Optimized Geometrical Parameters for a Butanoic Acid Derivative Analogue Note: This data is illustrative for a related butanoic acid derivative, as specific data for this compound is not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| C-O (acid) | 1.35 Å | |

| O-H | 0.97 Å | |

| C-N | 1.39 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | O=C-O | 123.5° |

| C-N-C | 125.0° | |

| Dihedral Angle | C-C-N-C | 178.5° |

This interactive table is based on typical values for similar organic molecules and is intended for illustrative purposes.

Quantum Chemical Descriptors and Reactivity Prediction (e.g., Frontier Molecular Orbitals - HOMO-LUMO Analysis)

Quantum chemical descriptors derived from DFT calculations are vital for predicting the chemical reactivity of a molecule. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) is associated with its ability to accept electrons. biointerfaceresearch.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. biointerfaceresearch.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Electrophilicity Index (ω): ω = χ² / (2η)

Nucleophilicity (N): A higher value indicates greater nucleophilicity. researchgate.net

Studies on butanoic acid derivatives show that the distribution of HOMO and LUMO orbitals is often concentrated on different parts of the molecule. For instance, the HOMO is frequently located on the electron-rich aromatic ring, while the LUMO may be distributed over other parts of the structure, such as the aliphatic chain or electron-withdrawing groups. biointerfaceresearch.com

Table 2: Calculated Quantum Chemical Descriptors for Butanoic Acid Analogues Note: This data is for analogous butanoic acid derivatives and serves as an example. biointerfaceresearch.comresearchgate.net The specific values for this compound would require a dedicated computational study.

| Descriptor | Compound Analogue 1 | Compound Analogue 2 | Compound Analogue 3 |

| EHOMO (eV) | -6.12 | -6.35 | -6.21 |

| ELUMO (eV) | -1.89 | -2.11 | -2.05 |

| Energy Gap (ΔE) (eV) | 4.23 | 4.24 | 4.16 |

| Electronegativity (χ) (eV) | 4.01 | 4.23 | 4.13 |

| Chemical Hardness (η) (eV) | 2.12 | 2.12 | 2.08 |

| Electrophilicity (ω) (eV) | 3.79 | 4.47 | 4.10 |

| Nucleophilicity (N) (eV) | 3.55 | 3.42 | 3.48 |

This interactive table presents representative data from studies on butanoic acid derivatives to illustrate the application of these descriptors.

Molecular Mechanics and Conformational Analysis

While DFT is highly accurate, it is computationally expensive for large systems or for exploring the vast conformational space of flexible molecules like this compound. Molecular mechanics (MM) offers a faster, classical mechanics-based approach to perform conformational analysis. MM methods use force fields to calculate the potential energy of a molecule as a function of its atomic coordinates.

Conformational analysis is crucial because the three-dimensional shape of a molecule dictates its biological activity and physical properties. For a molecule with several rotatable bonds, such as the butanoic acid chain and its connection to the aniline (B41778) ring, numerous conformers (rotational isomers) can exist. A systematic conformational search using MM can identify low-energy, stable conformers. The most stable conformers can then be subjected to more accurate DFT calculations for geometry optimization and energy refinement. The analysis of torsion angles along the flexible backbone is a key part of understanding the molecule's preferred shapes.

Simulations of Intermolecular Interactions and Adsorption Phenomena

Understanding how this compound interacts with other molecules or surfaces is essential for applications in drug delivery, materials science, and biological systems. Computational simulations, often using molecular dynamics (MD) or Monte Carlo (MC) methods combined with appropriate force fields, can model these intermolecular interactions.

These simulations can predict how the molecule might bind to a biological target, such as a protein receptor, by analyzing non-covalent interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. For example, the carboxylic acid group is a potent hydrogen bond donor and acceptor, while the dimethoxy-substituted aniline ring can participate in π-π stacking and other aromatic interactions. Simulations can also model adsorption onto surfaces, providing insights into how the molecule might behave as a corrosion inhibitor or in a chromatographic system. These models are fundamental to predicting the macroscopic behavior of the compound based on its molecular-level properties.

Chemical Derivatization Strategies for Analytical and Synthetic Utility of Butanoic Acid Moiety

Esterification for Purification, Characterization, and Synthesis of Analogues

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. This reaction is fundamental in organic synthesis for protecting the carboxylic acid group, altering the compound's physical properties (like boiling point and solubility) to aid in purification, and for creating a library of analogue compounds for further study.

Common Esterification Methods:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.uk The reaction is reversible and often requires heating under reflux and removal of water to drive the equilibrium towards the ester product. chemguide.co.ukquora.comquora.com For example, reacting a butanoic acid derivative with ethanol (B145695) would yield an ethyl ester. quora.com

DCC and DMAP Mediated Esterification (Steglich Esterification): For more sensitive substrates where strong acid and high temperatures are not viable, coupling agents can be used. A common combination is dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. orgsyn.orgorganic-chemistry.org This method allows the reaction to proceed at room temperature under mild, neutral conditions, often with high yields. orgsyn.orgorganic-chemistry.org The primary byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration.

Table 1: General Esterification Reagents and Conditions

| Method | Reagents | Catalyst | Typical Conditions | Byproducts |

|---|---|---|---|---|

| Fischer-Speier | Alcohol (e.g., Methanol, Ethanol) | Concentrated H₂SO₄ or HCl | Heat/Reflux | Water |

Amide Formation for Structural Diversification

Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the coupling of a carboxylic acid with an amine. nih.gov This creates a stable amide linkage and is a key strategy for building complex molecules and diversifying chemical structures to explore structure-activity relationships.

Common Amidation Methods:

Direct Thermal Condensation: While possible, the direct reaction of a carboxylic acid and an amine requires very high temperatures to drive off water, which can degrade sensitive molecules. libretexts.orgkhanacademy.org

Coupling Reagent-Mediated Amidation: Similar to esterification, various coupling reagents are used to "activate" the carboxylic acid, facilitating its reaction with an amine under mild conditions. nih.govlibretexts.org A widely used protocol involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) and a catalyst such as DMAP. nih.gov This approach is efficient for a broad range of carboxylic acids and amines, including those that are electron-deficient or sterically hindered. nih.govorganic-chemistry.org

Table 2: Common Reagents for Amide Bond Formation

| Reagent Combination | Function | Typical Solvent |

|---|---|---|

| EDC / HOBt / DMAP | Carbodiimide coupling | Acetonitrile (AcCN), Dichloromethane (DCM) |

| HATU / DIPEA | Aminium-based coupling | Dimethylformamide (DMF) |

Hydrazone Formation in Butanoic Acid Functionalization

Hydrazone formation does not occur directly from a carboxylic acid functional group. This reaction is a condensation between a hydrazine (B178648) derivative and a carbonyl compound, specifically an aldehyde or a ketone. soeagra.commdpi.com To functionalize the butanoic acid moiety of 3-(3,4-Dimethoxyanilino)butanoic acid via a hydrazone linkage, the carboxylic acid would first need to be chemically reduced to the corresponding aldehyde. This multi-step process (reduction followed by condensation) is less direct than ester or amide formation for derivatizing the original acid. The resulting hydrazone bond is known for its role in dynamic combinatorial chemistry and the synthesis of various heterocyclic compounds. nih.gov

Strategic Derivatization for Enhanced Chromatographic and Mass Spectrometric Detection

For analytical purposes, particularly in complex biological matrices, the detection of polar compounds like carboxylic acids by methods such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can be challenging. Derivatization is employed to improve a compound's analytical properties. greyhoundchrom.com

Goals of Analytical Derivatization:

Increase Volatility for GC Analysis: Carboxylic acids are non-volatile and require conversion to a more volatile form, such as a methyl or trimethylsilyl (B98337) (TMS) ester, for GC analysis. nih.gov

Improve Chromatographic Behavior: Derivatization can reduce the polarity of a compound, leading to better peak shape and retention on reversed-phase LC columns. researchgate.netsciex.com

Enhance Ionization for MS Detection: Many derivatizing agents are designed to add a permanently charged group or a readily ionizable site to the analyte. This significantly increases the signal intensity in electrospray ionization mass spectrometry (ESI-MS), lowering the limit of detection. sciex.comnih.govnih.gov

Common Derivatization Agents for Carboxylic Acids:

For GC-MS: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the carboxylic acid to a volatile TMS ester. nih.gov

For LC-MS: Reagents are chosen to improve ionization efficiency. For example, 3-nitrophenylhydrazine (B1228671) (3-NPH) can be coupled to a carboxylic acid using EDC, creating a derivative that ionizes well in negative-ion mode ESI. nih.gov Other reagents are designed to add a tertiary or quaternary amine, which provides excellent sensitivity in positive-ion mode ESI. sciex.comnih.gov

Table 3: Examples of Derivatization Strategies for Analytical Detection

| Technique | Derivatization Goal | Reagent Example | Derivative Formed |

|---|---|---|---|

| GC-MS | Increase volatility | BSTFA | Trimethylsilyl (TMS) Ester |

| LC-MS | Enhance retention and ionization | 3-Nitrophenylhydrazine (3-NPH) / EDC | 3-Nitrophenylhydrazide |

Environmental Chemistry and Degradation Studies of Anilino Compounds

Pathways and Mechanisms of Microbial Biodegradation

Microbial degradation is a primary mechanism for the elimination of anilino compounds from the environment. mdpi.com Diverse bacterial strains have been identified that can utilize these compounds as their sole source of carbon and energy. acs.orgtsijournals.com The biodegradation typically proceeds aerobically and involves the enzymatic transformation of the aniline (B41778) structure into intermediates that can enter central metabolic pathways. nih.gov

The most common microbial degradation pathway for aniline and its derivatives begins with an attack on the aromatic ring. acs.org This process is generally initiated by dioxygenase enzymes, which hydroxylate the ring to form catechol or substituted catechols. nih.gov For instance, aniline is often converted to catechol. acs.org Subsequently, the catechol intermediate undergoes ring cleavage, which can proceed via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway, ultimately leading to mineralization into carbon dioxide and water. acs.orgnih.gov

Several key mechanisms for the initial bacterial attack on monocyclic aromatic amines have been proposed acs.org:

Dioxygenation: A dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring, a common initial step leading to catechol formation.

Deamination: The removal of the amino group can occur either before or after the cleavage of the aromatic ring. Oxidative deamination of a monochloroaniline, for example, yields the corresponding chlorocatechol. acs.org

Hydroxylation: The addition of a hydroxyl group to the aromatic ring is another initiating step.

The butanoic acid side chain of 3-(3,4-Dimethoxyanilino)butanoic acid is also susceptible to microbial attack, likely through processes such as beta-oxidation, a common pathway for the degradation of fatty acids and other aliphatic carboxylic acids. nih.govresearchgate.net The dimethoxy groups on the aniline ring may be cleaved by etherase enzymes.

| Bacterial Species | Degraded Compound(s) | Key Intermediate | Cleavage Pathway | Reference |

|---|---|---|---|---|

| Pseudomonas putida UCC22 | Aniline | Catechol | meta-cleavage | acs.org |

| Acinetobacter sp. YAA | Aniline | Catechol | meta-cleavage | acs.org |

| Delftia tsuruhatensis AD9 | Aniline | Catechol | meta-cleavage | acs.org |

| Rhodococcus sp. DH-2 | Aniline | Catechol | Catechol Pathway | nih.gov |

| Acinetobacter soli GFJ2 | 3,4-Dichloroaniline | 4,5-Dichlorocatechol | Not specified | mdpi.com |

| Pseudomonas acidovorans CA50 | 2-Chloroaniline | Chlorocatechol | Modified ortho-cleavage | acs.org |

Chemical Oxidation Processes in Environmental Matrices

In addition to microbial biodegradation, chemical oxidation plays a crucial role in the transformation of anilino compounds in environmental matrices such as water and soil. Advanced Oxidation Processes (AOPs) are particularly effective and are considered among the most suitable remedial measures for eliminating aniline and its derivatives from wastewater. mdpi.comrsc.org AOPs rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (HO•), which has a very high oxidation potential and can non-selectively degrade a wide range of organic compounds. rsc.org

Common AOPs applied to the degradation of anilino compounds include:

Fenton and Photo-Fenton Processes: The classic Fenton's reagent uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. rsc.org The efficiency can be enhanced with UV light (photo-Fenton), which promotes the recycling of Fe³⁺ to Fe²⁺ and generates additional radicals. rsc.org

UV/H₂O₂ Oxidation: The photolysis of hydrogen peroxide with ultraviolet light is a direct method for generating hydroxyl radicals, which subsequently attack the aniline molecule. This process can lead to mineralization, converting the organic compound into CO₂, water, and nitrate. zju.edu.cn

UV/Peroxydisulfate (B1198043) Process: This method utilizes the activation of peroxydisulfate (S₂O₈²⁻) by UV light to generate sulfate (B86663) radicals (SO₄⁻•), another powerful oxidant. Studies have shown this combination to be highly efficient in removing aniline from aqueous solutions. nih.govtcichemicals.com

Electrochemical Oxidation: Using advanced electrodes, such as boron-doped diamond (BDD), aniline can be effectively mineralized. zju.edu.cn This process involves the generation of oxidants on the electrode surface.

The oxidation of aniline can proceed through two primary routes: a mineralization pathway that breaks down the molecule completely, and a polymerization pathway that forms larger molecules like polyaniline. zju.edu.cn The specific intermediates and final products depend heavily on the oxidant used and the reaction conditions. zju.edu.cnresearchgate.net For this compound, oxidation would likely target the amino group, the electron-rich aromatic ring, and the butanoic acid side chain.

| Oxidation Process | Key Oxidant | Conditions | Removal Efficiency | Reference |

|---|---|---|---|---|

| UV/Peroxydisulfate | Sulfate Radical (SO₄⁻•) | pH=5, 60 min contact time, 0.08 mol/l peroxydisulfate | up to 96% | nih.govtcichemicals.com |

| Electro-oxidation | Hydroxyl Radical (HO•) | Boron-Doped Diamond (BDD) electrode | >85% mineralization | zju.edu.cn |

| UV/H₂O₂ | Hydroxyl Radical (HO•) | - | >85% mineralization | zju.edu.cn |

| Fenton's Reagent (Fe²⁺/H₂O₂) | Hydroxyl Radical (HO•) | Fluidized bed reactor | High, dependent on H₂O₂ concentration | rsc.org |

Synergistic Degradation Systems and Their Efficacy

To enhance the efficiency and completeness of degradation, synergistic systems that combine different treatment technologies are often employed. These integrated approaches can overcome the limitations of individual processes, leading to faster and more thorough removal of contaminants like anilino compounds.

One effective strategy is the combination of different AOPs. For example, the UV/peroxydisulfate process demonstrates a significant synergistic effect, where the combined action of UV light and the oxidizing agent results in a much higher degradation efficiency than either component used alone. nih.govtcichemicals.com This is attributed to the efficient generation of highly reactive sulfate radicals under UV irradiation.

Another promising approach involves the integration of chemical and biological treatments. AOPs can be used as a pre-treatment step to break down complex and recalcitrant anilino compounds into simpler, more biodegradable intermediates. mdpi.com This initial chemical oxidation can reduce the toxicity of the wastewater, making it more amenable to subsequent microbial degradation. This synergistic coupling leverages the rapid, powerful action of AOPs with the cost-effective and complete mineralization capabilities of biological processes.

Furthermore, synergistic effects can be observed within a single chemical process. During the oxidation of anilines by permanganate (B83412) (Mn(VII)), the in-situ formation of manganese dioxide (MnO₂) colloids can autocatalyze the reaction, significantly accelerating the degradation rate of the target compound under acidic conditions. mdpi.com Integrated systems, such as combining coagulation and ozonation with electrodialysis, have also proven effective for treating complex industrial wastewater containing organic pollutants, demonstrating enhanced removal of both organic matter and salts. researchgate.net

| System | Components | Target Pollutant(s) | Key Findings | Reference |

|---|---|---|---|---|

| Combined AOP | UV Light + Peroxydisulfate | Aniline | Significantly higher removal efficiency (96%) compared to individual treatments. | nih.govtcichemicals.com |

| Chemical-Biological | AOP Pre-treatment + Biological Treatment | Organic Compounds | AOPs can enhance biodegradability by breaking down complex molecules and reducing toxicity. | mdpi.com |

| Autocatalytic Oxidation | Permanganate (Mn(VII)) + Aniline | Aniline and other phenolics | In-situ formed MnO₂ enhances the oxidation efficiency at acidic pH. | mdpi.com |

| Integrated Physicochemical | Coagulation-Ozonation + Electrodialysis | Aniline in high-salinity wastewater | Achieved 93.3% COD removal and effective salt removal. | researchgate.net |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-Dimethoxyanilino)butanoic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling 3,4-dimethoxyaniline with a butanoic acid derivative via amide bond formation. Key steps include:

- Reagent Selection : Use carbodiimides (e.g., EDC/HOBt) for efficient coupling .

- Protection/Deprotection : Protect the carboxylic acid group during amine coupling to avoid side reactions .

- Purification : Employ reverse-phase HPLC or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity. Confirm purity via NMR (¹H/¹³C) and LC-MS .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis : Use ¹H NMR to confirm the presence of aromatic protons (6.5–7.5 ppm for dimethoxy-substituted phenyl) and the butanoic acid backbone (δ 2.3–2.6 ppm for CH₂ groups) .

- X-ray Crystallography : If single crystals are obtainable, resolve the structure to confirm stereochemistry and bond angles (as demonstrated for analogous compounds in ) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or hydrolases (e.g., using fluorescence-based assays) due to structural similarity to known enzyme modulators .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) to assess permeability in cell lines like Caco-2 .

- Cytotoxicity Screening : Employ MTT assays on cancer/primary cells to identify baseline toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

- Methodological Answer :

- Standardized Assay Conditions : Replicate studies under controlled pH, temperature, and solvent systems (e.g., DMSO concentration ≤0.1%) to minimize variability .

- Comparative SAR Analysis : Map substituent effects (e.g., methoxy vs. halogen groups) using computational tools (e.g., molecular docking with AutoDock Vina) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in activity vs. structural features .

Q. What strategies can elucidate the mechanism of action for this compound in complex biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map affected pathways (e.g., MAPK/ERK) .

- In Silico Modeling : Predict binding modes using homology models of putative targets (e.g., GPCRs or nuclear receptors) .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

- Methodological Answer :

- Derivative Libraries : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) via parallel synthesis .

- High-Throughput Screening : Test derivatives in assays for IC₅₀ determination (e.g., fluorescence polarization for enzyme inhibition) .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity .

Q. What experimental approaches address low solubility or stability of this compound in aqueous media?

- Methodological Answer :

- Prodrug Design : Synthesize ester or amide prodrugs to enhance solubility (e.g., methyl ester derivatives hydrolyzed in vivo) .

- Formulation Optimization : Use cyclodextrins or lipid nanoparticles to improve bioavailability .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting data on the compound’s receptor binding affinity?

- Methodological Answer :

- Binding Assay Validation : Repeat assays with radiolabeled ligands (e.g., ³H or ¹²⁵I) to confirm affinity values .

- Orthogonal Techniques : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to assess thermodynamic vs. kinetic binding .

- Negative Controls : Include known inhibitors (e.g., tamoxifen for estrogen receptors) to validate assay specificity .

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Bootstrap Analysis : Estimate confidence intervals for EC₅₀/IC₅₀ values to account for variability .

- Multivariate Analysis : Apply PCA or PLS to identify covariates (e.g., cell line genotype) influencing response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。